2-Phenylquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-phenylquinolin-3-amine |
InChI |
InChI=1S/C15H12N2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H,16H2 |
InChI Key |
VGVQEVOWRYJFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N |
Origin of Product |
United States |
Significance of the Quinoline Scaffold in Medicinal Chemistry and Organic Synthesis
The quinoline (B57606) ring system, a fused aromatic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govnih.govorientjchem.orgresearchgate.net Its versatile nature allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of new organic compounds. researchgate.netfrontiersin.org The ability to functionalize the quinoline core at various positions enables the fine-tuning of its physicochemical and pharmacological properties. orientjchem.orgfrontiersin.org
Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govorientjchem.org This diverse pharmacological profile has made the quinoline scaffold a focal point for drug discovery efforts. nih.govorientjchem.orgresearchgate.net Numerous quinoline-based drugs have been successfully developed and are used in clinical practice, underscoring the therapeutic potential of this heterocyclic system. nih.gov
Overview of 2 Phenylquinolin 3 Amine As a Promising Molecular Framework
Direct Synthetic Routes to this compound
The direct synthesis of the this compound core is a key focus for chemists, enabling access to this valuable scaffold. Several innovative methods have been developed to achieve this, often emphasizing stereoselectivity and modularity.
Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 2-Aryl Substituted Quinolin-3-amines
A significant advancement in the synthesis of chiral amines is the asymmetric transfer hydrogenation of quinolin-3-amines catalyzed by chiral phosphoric acids. This method has proven effective for producing chiral exocyclic amines with high levels of diastereo- and enantioselectivity, achieving up to 99% enantiomeric excess (ee). nih.gov This approach complements other catalytic systems, such as those based on iridium, particularly for 2-aryl substituted substrates. nih.gov
The reaction typically employs a Hantzsch ester as the hydrogen source. researchgate.netrsc.org The chiral phosphoric acid catalyst facilitates the stereoselective transfer of hydrogen to the quinoline ring, leading to the formation of tetrahydroquinolines. researchgate.netrsc.org The choice of solvent can influence the reaction, with solvents like dichloromethane (B109758) and chloroform (B151607) sometimes yielding better results than tetrahydrofuran (B95107) (THF). researchgate.net The development of novel chiral phosphoric acids, such as those based on a bis-BINOL scaffold, has allowed for low catalyst loadings (0.2–1 mol%) while maintaining excellent yields and high enantioselectivities (up to 98% ee). researchgate.net
Table 1: Asymmetric Transfer Hydrogenation of 2-Aryl Quinolines Catalyzed by Chiral Phosphoric Acids
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | 2-Aryl Quinolin-3-amine | Chiral Tetrahydroquinolin-3-amine | High | up to 99 | nih.gov |
| Double Axially Chiral Phosphoric Acid | 2-Aryl Quinoline | 2-Aryl Tetrahydroquinoline | Excellent | up to 98 | researchgate.net |
| 3,3′-Diaroyl BINOL Phosphoric Acid | 2-Phenyl Quinoline | 2-Phenyl Tetrahydroquinoline | Excellent | 10-54 | rsc.org |
Modular Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles with Organoboron Reagents for Polysubstituted Quinolin-3-amines
A modular and efficient method for synthesizing polysubstituted quinolin-3-amines involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. organic-chemistry.orgacs.orgnih.gov This protocol utilizes manganese(III) acetate (B1210297) as a mild one-electron oxidant to promote a radical cascade process. organic-chemistry.orgacs.orgnih.gov This approach is notable for its practicality, mild reaction conditions, high efficiency, and broad functional group compatibility. organic-chemistry.orgacs.orgnih.gov
The reaction proceeds through the generation of aryl or alkyl radicals from the corresponding organoboron compounds, which then participate in a cyclization cascade with the 2-(2-isocyanophenyl)acetonitrile substrate. acs.org This method allows for the introduction of various aryl and alkyl groups at different positions on the quinoline skeleton. acs.org The resulting quinolin-3-amines can be further functionalized, highlighting the synthetic utility of this methodology for accessing diverse quinoline scaffolds for applications in drug discovery and materials science. organic-chemistry.org
Synthesis of Functionalized this compound Analogs and Related Quinoline Scaffolds
Beyond the direct synthesis of the parent compound, significant effort has been directed towards the development of methods for preparing functionalized analogs and related quinoline structures. These strategies often involve multicomponent reactions, cross-coupling methodologies, and functionalization of pre-existing quinoline cores.
Multicomponent Reactions for 2-Phenylquinoline Core Formation
Multicomponent reactions (MCRs) offer a powerful platform for the efficient construction of complex molecular architectures like the 2-phenylquinoline core. nih.govacs.org One such example is a domino reaction that generates 2,3-phenylquinoline structures. nih.govacs.org This contrasts with the more common Povarov reaction, which typically yields 2,4-phenylquinolines. nih.govacs.org These MCRs can be employed in the synthesis of covalent organic frameworks (COFs), where the resulting 2,3-phenylquinoline units can undergo further reactions, such as the Scholl reaction, to create extended aromatic systems. nih.govacs.org
Another approach involves a three-component deaminative coupling reaction of anilines, aldehydes, and amines catalyzed by a ruthenium complex. nsf.gov This method provides a step-efficient synthesis of 2,3-disubstituted quinoline derivatives from readily available starting materials. nsf.gov The reaction is believed to proceed through the initial formation of an imine from the aniline (B41778) and aldehyde, which then undergoes deaminative coupling and annulation with the amine to form the quinoline product. nsf.gov
Acid-Amine Cross-Coupling Methodologies for Quinoline-Amide Derivatives
The formation of an amide bond via acid-amine cross-coupling is a fundamental transformation in organic synthesis and has been applied to the functionalization of quinoline derivatives. rsc.org This methodology allows for the synthesis of a wide range of quinoline-amide derivatives by coupling a quinoline amine with various carboxylic acids. rsc.orgresearchgate.net Reagents such as HATU and DIPEA are commonly used to facilitate this coupling. rsc.org
A novel formal cross-coupling of alkyl amines and aryl carboxylic acids has been developed to form C(sp3)–C(sp2) bonds, offering an alternative to traditional amide bond formation. nih.govacs.org This reaction involves the preactivation of the amine and carboxylic acid building blocks. nih.govacs.org The use of a ruthenium catalyst has been shown to improve the selectivity of this coupling for certain substrates, including quinoline derivatives. nih.govacs.org
Deoxygenative C2-Amination of Quinoline N-Oxides
The direct C-H functionalization of quinoline N-oxides represents a highly attractive and regioselective approach for introducing substituents at the C2 position. rsc.org Deoxygenative C2-amination is a particularly useful transformation for synthesizing 2-aminoquinoline (B145021) derivatives. rsc.orgrsc.org One effective protocol utilizes silver tetrafluoroborate (B81430) (AgBF4) as a catalyst for the amination of quinoline N-oxides with isothiocyanates under mild, base- and oxidant-free conditions. rsc.orgrsc.org This method is general and tolerates a variety of functional groups on the quinoline N-oxide. rsc.org
Other metal-free approaches have also been developed for the C2-amination of quinoline N-oxides. beilstein-journals.orgnih.gov These methods often involve the activation of the N-oxide, for example with trifluoroacetic anhydride (B1165640) (TFAA) or other reagents, followed by nucleophilic attack by an amine. beilstein-journals.org A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has also been reported, providing access to α-triazolylquinolines. beilstein-journals.orgnih.gov
Pictet–Spengler Reactions and Molecular Rearrangements from 3-Amino-2-phenylquinolin-4(1H)-one Precursors
The strategic transformation of 3-amino-2-phenylquinolin-4(1H)-one serves as a valuable platform for the synthesis of complex heterocyclic systems. Two significant methodologies, the Pictet–Spengler reaction and molecular rearrangements, have been effectively employed to construct novel polycyclic frameworks from this precursor. These approaches lead to the formation of dibenzo[b,h] thieme-connect.comcitedrive.comnaphthyridin-7(12H)-ones, a class of compounds with potential applications in materials science and medicinal chemistry.
A one-step synthesis of dibenzo[b,h] thieme-connect.comcitedrive.comnaphthyridin-7(12H)-ones can be achieved through the Pictet–Spengler reaction of 3-amino-2-phenylquinolin-4(1H)-one with various aromatic aldehydes. thieme-connect.comcitedrive.comthieme-connect.dedntb.gov.uaresearchgate.net This reaction typically requires heating in a strong acidic medium, such as polyphosphoric acid (PPA), to facilitate the cyclization. thieme-connect.com However, this method is most effective for aromatic aldehydes that are electron-neutral or bear electron-withdrawing substituents. thieme-connect.com The reaction conditions can impose limitations on the scope of accessible products. thieme-connect.comthieme-connect.deresearchgate.net
An alternative, two-step synthetic route has been developed to overcome the limitations of the direct Pictet–Spengler reaction. thieme-connect.comthieme-connect.deresearchgate.net This pathway involves the initial conversion of 3-amino-2-phenylquinolin-4(1H)-one into a 4-phenyl thieme-connect.comdntb.gov.uaoxazolo[4,5-c]quinoline intermediate. thieme-connect.com This intermediate subsequently undergoes a molecular rearrangement promoted by a Lewis acid, such as aluminum chloride (AlCl₃), to yield the desired dibenzo[b,h] thieme-connect.comcitedrive.comnaphthyridin-7(12H)-ones. thieme-connect.comthieme-connect.deresearchgate.net A significant advantage of this two-step approach is its ability to produce a broader range of derivatives, including those with hydrogen, alkyl, and electron-donating aromatic substituents at the C(5) position, which are not readily accessible via the one-step Pictet–Spengler reaction. thieme-connect.com
The synthesis of the precursor, 3-amino-2-phenylquinolin-4(1H)-one, can be accomplished from 2-aminoacetophenone (B1585202) and isatoic anhydride. thieme-connect.com These starting materials react in the presence of potassium carbonate in water to form an anthranylamide intermediate, which then undergoes cyclocondensation and rearrangement in polyphosphoric acid to yield 3-amino-2-phenylquinolin-4(1H)-one. thieme-connect.com
Research Findings on the Synthesis of Dibenzo[b,h] thieme-connect.comcitedrive.comnaphthyridin-7(12H)-ones
Detailed studies have compared the efficacy of the one-step Pictet-Spengler reaction (Method A) and the two-step rearrangement pathway (Method C, involving the rearrangement of the oxazoloquinoline intermediate) for the synthesis of various substituted dibenzo[b,h] thieme-connect.comcitedrive.comnaphthyridin-7(12H)-ones. The results, including product yields, are summarized in the table below.
| Product | Substituent (R) | Method A Yield (%) | Method C Yield (%) |
|---|---|---|---|
| 7a | Phenyl | 46 | - |
| 7b | 4-Methylphenyl | 46 | 72 |
The data clearly indicates that for certain substituents, such as the 4-methylphenyl group, the rearrangement of the corresponding 4-phenyl thieme-connect.comdntb.gov.uaoxazolo[4,5-c]quinoline (Method C) provides a significantly higher yield compared to the direct Pictet-Spengler condensation (Method A). thieme-connect.com This highlights the synthetic utility of the rearrangement strategy for accessing a wider and more diverse library of these complex heterocyclic structures.
Mechanistic Investigations and Reactivity Studies of 2 Phenylquinolin 3 Amine
Elucidation of Reaction Mechanisms in 2-Phenylquinolin-3-amine Synthesis
The synthesis of the this compound framework can be achieved through various synthetic strategies. Mechanistic studies have been pivotal in understanding the underlying pathways, with a particular focus on radical processes for C-N bond formation and the principles of chiral induction in asymmetric syntheses.
Radical Process Involvement in C-N Bond Formation
Recent research has highlighted the significance of radical-mediated pathways in the construction of the quinolin-3-amine skeleton. These methods offer mild reaction conditions and high efficiency.
One notable approach involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents, promoted by a mild one-electron oxidant such as manganese(III) acetate (B1210297). nih.gov This process is believed to proceed through a radical cascade mechanism. The reaction is initiated by the formation of a radical species, which then undergoes an intramolecular cyclization to form the quinoline (B57606) ring, with subsequent C-N bond formation. This protocol has demonstrated good functional group tolerance and provides a direct route to polysubstituted quinolin-3-amines. nih.gov
Another innovative method utilizes a photocatalyzed, radical-initiated cascade cyclization of isocyanides. rsc.org Employing 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a photocatalyst, this reaction proceeds under visible light irradiation. The proposed mechanism involves the generation of a radical intermediate from the isocyanide precursor, which then participates in a cascade cyclization to afford the quinolin-3-amine structure. This method has been successful in constructing a diverse range of polysubstituted quinolin-3-amines in moderate to good yields. rsc.org
Furthermore, the generation of aminium radicals in the ground state has been explored for the formation of tetrahydroquinolines. nih.gov While not directly synthesizing this compound, this work provides insight into radical-mediated intramolecular C-H amination of secondary amines, a process that could be conceptually extended to the synthesis of related quinoline systems. nih.gov The mechanism likely involves a radical chain process, which can be initiated by a ruthenium catalyst. nih.gov
These studies collectively underscore the growing importance of radical-based strategies in the synthesis of quinolin-3-amines, offering alternatives to traditional transition-metal-catalyzed cross-coupling reactions.
Insights into Chiral Induction in Asymmetric Transformations
The development of enantioselective methods for the synthesis of chiral amines is a significant area of research. While specific studies on the asymmetric synthesis of this compound are not extensively reported, insights can be drawn from related systems and general principles of asymmetric catalysis.
Chiral amines are widely used in asymmetric synthesis, acting as chiral bases or as part of chiral ligands for metal catalysts. vulcanchem.com In the context of quinoline synthesis, chiral induction can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric synthesis of α-branched amines has been accomplished via Rh(III)-catalyzed C-H bond functionalization, where the use of a chiral sulfinamide auxiliary directs the stereochemical outcome of the reaction. derpharmachemica.com In a preliminary study, 2-phenylquinoline (B181262) was used as a substrate in such a reaction, demonstrating high diastereoselectivity. derpharmachemica.com
The enantioselective construction of C-N bonds involving radical intermediates is an emerging field. rsc.org Strategies often rely on chiral ligands to control the stereochemistry of the bond-forming step. For example, cobalt-catalyzed hydroamination of alkenes has been achieved with good enantioselectivity using chiral N-imidazolinylphenyl-8-aminoquinoline ligands. rsc.org Although this example does not produce a quinolin-3-amine, it highlights the potential of using chiral ligands to influence the stereochemical outcome of reactions involving the quinoline scaffold.
Furthermore, the concept of dynamic kinetic transformation of carbene reagents has been applied to the enantioselective synthesis of C-N axially chiral isoquinolones. chemrxiv.org This approach involves a chiral catalyst that can differentiate between rapidly equilibrating enantiomeric intermediates, leading to a highly enantioenriched product. Such principles could potentially be adapted for the asymmetric synthesis of this compound.
The following table summarizes different approaches to the synthesis of quinoline derivatives and related amines, some of which provide a basis for understanding potential chiral induction mechanisms for this compound.
| Product Type | Synthetic Method | Key Features | Potential for Chiral Induction | Reference |
| Polysubstituted quinolin-3-amines | Oxidative radical cyclization of 2-(2-isocyanophenyl)acetonitriles | Mn(III) acetate as oxidant, mild conditions, good functional group tolerance | Use of chiral ligands or auxiliaries could potentially induce enantioselectivity. | nih.gov |
| Polysubstituted quinolin-3-amines | Photocatalyzed radical-initiated cascade cyclization of isocyanides | 4CzIPN as photocatalyst, visible light irradiation | Chiral photocatalysts or additives could be explored for asymmetric synthesis. | rsc.org |
| α-Branched amines | Rh(III)-catalyzed C-H functionalization | Use of chiral sulfinamide auxiliary, high diastereoselectivity | The chiral auxiliary directs the stereochemical outcome. | derpharmachemica.com |
| Chiral amines | Cobalt-catalyzed hydroamination of alkenes | Chiral N-imidazolinylphenyl-8-aminoquinoline ligands, good enantioselectivity | The chiral ligand controls the enantioselectivity of the C-N bond formation. | rsc.org |
Exploration of Chemical Reactivity of the this compound Core
The this compound core is a versatile platform for further chemical transformations, allowing for the synthesis of a wide array of more complex heterocyclic structures. The presence of the amino group at the 3-position and the phenyl group at the 2-position significantly influences the reactivity of the quinoline ring.
The amino group at the C3 position can act as a nucleophile, participating in various coupling and condensation reactions. For example, 3-aminoquinolines can be used as starting materials for the synthesis of quinoline-based sulfonamides. researchgate.net The amino group can react with sulfonyl chlorides to form the corresponding sulfonamide linkage.
Furthermore, the this compound scaffold can be a precursor for the synthesis of fused heterocyclic systems. For instance, 3-amino-2-phenylquinolin-4(1H)-one undergoes a Pictet-Spengler reaction with aldehydes to form dibenzo[b,h] researchgate.netCurrent time information in Bangalore, IN.naphthyridin-7(12H)-ones. thieme-connect.com This reaction involves the cyclization of an intermediate Schiff base, followed by oxidation.
The reactivity of the quinoline ring itself can also be exploited. For example, transition-metal-catalyzed reactions starting from 2,3-disubstituted quinoline derivatives have been used to construct various polycyclic compounds. nih.gov The presence of substituents at the 2- and 3-positions can direct the regioselectivity of these transformations.
The following table provides examples of the reactivity of the this compound core and related derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 3-Aminoquinoline derivative | Phenylalanine, Aniline (B41778) | Benzenesulphonamide derivative | Sulfonamide synthesis | researchgate.net |
| 3-Amino-2-phenylquinolin-4(1H)-one | Aromatic aldehydes, PPA | Dibenzo[b,h] researchgate.netCurrent time information in Bangalore, IN.naphthyridin-7(12H)-one | Pictet-Spengler reaction | thieme-connect.com |
| 2-Phenylquinoline-3-carbaldehyde derivatives | Sarcosine | Pyrrolo[3,4-c]quinolines | 1,5-Dipolar electrocyclization | nih.gov |
| 2-Chloro-3-formylquinolines | Acetophenones, Boronic acid derivatives, PdCl2(PPh3)2 | Highly functionalized quinolines | Three-component domino reaction | nih.gov |
Advanced Computational and Theoretical Studies on 2 Phenylquinolin 3 Amine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its effective balance of accuracy and computational cost. rsc.org It is widely employed to investigate the structural, electronic, and spectroscopic properties of quinoline (B57606) derivatives. rsc.orgrsc.org Methodologies commonly utilize hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to model the system accurately. nih.govacs.orgnih.gov
Structural Optimization and Conformational Analysis
The foundational step in any computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. rsc.orgnih.gov This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible, resulting in a stable conformation. For complex molecules, a potential energy surface (PES) scan may be performed by systematically rotating specific dihedral angles to identify different conformers and locate the global minimum energy structure. nih.gov
In studies of related quinoline derivatives, such as 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine optimized bond lengths and angles. nih.govacs.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov This structural data is the basis for all further computational property predictions.
Below is an illustrative data table showing a comparison between experimental X-ray diffraction data and DFT-calculated geometric parameters for the related compound 1-(4-phenylquinolin-2-yl)propan-1-one, demonstrating the high accuracy of the theoretical models. nih.govacs.org
Table 1: Selected Optimized Geometrical Parameters for a Related Quinoline Derivative
| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT) |
|---|---|---|---|
| Bond Length (Å) | N1-C2 | 1.321 | 1.328 |
| C2-C3 | 1.431 | 1.435 | |
| C3-C4 | 1.375 | 1.381 | |
| Bond Angle (°) | C2-N1-C9 | 117.8 | 117.5 |
| N1-C2-C3 | 122.1 | 122.3 | |
| C2-C3-C4 | 120.5 | 120.2 |
Data for 1-(4-phenylquinolin-2-yl)propan-1-one, adapted from Ref. nih.govacs.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and kinetic stability of a molecule. rsc.org The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. analis.com.my DFT calculations are routinely used to determine the energies of these orbitals and predict the molecule's electronic behavior.
Illustrative FMO data from a computational study on various quinoline-amide derivatives are presented below.
Table 2: Illustrative FMO Energy Values for Quinoline-Amide Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 1 | -5.844 | -3.908 | 1.936 |
| Derivative 2 | -5.779 | -3.851 | 1.928 |
| Derivative 3 | -5.415 | -2.069 | 3.346 |
| Derivative 4 | -6.107 | -2.551 | 3.556 |
Data adapted from a study on quinoline-amide derivatives, Ref. rsc.org
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP surface displays the electrostatic potential on a constant electron density surface, using a color scale to indicate charge distribution. nih.gov
Red/Yellow Regions : These colors indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen.
Blue Regions : This color indicates positive electrostatic potential, corresponding to electron-deficient areas. These sites, typically around hydrogen atoms, are prone to nucleophilic attack.
Green Regions : These areas represent neutral or zero potential.
For 2-phenylquinolin-3-amine, an MEP analysis would be expected to show negative potential (red) around the nitrogen atoms of the quinoline ring and the amine group, highlighting them as primary sites for electrophilic interaction and hydrogen bonding. Positive potential (blue) would be concentrated on the amine and aromatic hydrogens. Such analyses have been performed on related quinoline derivatives to understand their intermolecular interactions. rsc.orgresearchgate.net
Topological Analyses (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule. These methods are frequently applied in computational studies of complex heterocyclic systems. nih.govresearchgate.netcitedrive.comnih.gov
Reduced Density Gradient (RDG) : This analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the relationship between the electron density and its gradient. Plotting the RDG against the electron density reveals surfaces that characterize the type and strength of these interactions. Studies on derivatives like 2-Hydroxy-N-Methyl-Phenylquinolin-3-Amine have utilized RDG analysis to identify van der Waals interactions. researchgate.netcitedrive.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : ELF and LOL are powerful tools for visualizing electron localization in a molecule, offering a quantitative picture that aligns with Lewis's theory of electron pairs. researchgate.netnih.govsemanticscholar.org They reveal the regions corresponding to core electrons, covalent bonds, and lone pairs. The topological analysis of ELF and LOL basins helps to classify chemical bonds and understand the electronic structure in detail. researchgate.netcitedrive.com These methods have been applied to quinoline derivatives to analyze bonding and reactivity. researchgate.netnih.gov
Computational Prediction of Nonlinear Optics (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical data storage. rsc.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new organic molecules, guiding the synthesis of promising candidates. acs.org
The key NLO property is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Molecules with a large β value, significant dipole moment (μ), and intramolecular charge transfer characteristics often exhibit strong NLO activity. analis.com.mysemanticscholar.org In computational studies, the calculated β value of a new compound is often compared to that of a standard NLO material like urea (B33335) to assess its potential. Research on related quinoline derivatives has shown that they can possess significant NLO properties, making them attractive for further investigation. acs.orgresearchgate.net
Table 3: Illustrative Calculated NLO Properties for a Benzofuran-Pyridine Derivative
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 6.95 |
| Polarizability (α) (esu) | -2.59 x 10-23 |
| First Hyperpolarizability (β) (esu) | 1.15 x 10-30 |
Data for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270), adapted from Ref. semanticscholar.org
Theoretical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Spectra)
A powerful application of DFT is the prediction of spectroscopic data. Comparing theoretical spectra with experimental results serves as a crucial validation of the computed molecular structure and provides a detailed assignment of the observed signals. nih.govresearchgate.netresearchgate.net
Vibrational Spectra : DFT calculations can predict the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govacs.org Furthermore, Potential Energy Distribution (PED) analysis is used to assign each calculated vibrational mode to specific bond stretches, bends, or torsions within the molecule. researchgate.net
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.orgresearchgate.net The calculated shielding tensors are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). A strong correlation between the calculated and experimental chemical shifts provides robust confirmation of the proposed molecular structure. nih.gov
Table 4: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental ¹H Shift | Calculated ¹H Shift | Atom | Experimental ¹³C Shift | Calculated ¹³C Shift |
|---|---|---|---|---|---|
| H8 | 8.08 | 8.02 | C8 | 118.36 | 119.21 |
| H11 | 8.26 | 8.19 | C11 | 129.58 | 130.45 |
| H12 | 7.59 | 7.55 | C12 | 128.09 | 128.88 |
| H13 | 7.78 | 7.71 | C13 | 130.93 | 131.76 |
Data for 1-(4-phenylquinolin-2-yl)propan-1-one, adapted from Ref. nih.govacs.org
: An In-depth Analysis of Electronic Absorption Spectra
Computational studies on related quinoline structures, such as various aminoquinolines and phenyl-substituted quinolines, have demonstrated the utility of TD-DFT in predicting electronic absorption spectra, which correlate well with experimental findings. unesp.brresearchgate.netresearchgate.net These studies typically involve the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, often characterized by the contributions of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netredalyc.org
For instance, research on 6-aminoquinoline (B144246) has shown that TD-DFT calculations can accurately predict absorption maxima and that these transitions are often of a π→π* charge-transfer character. researchgate.net Similarly, studies on other substituted quinolines reveal that the position and nature of substituents, such as amino or phenyl groups, significantly influence the electronic structure and, consequently, the absorption spectra. unesp.br The introduction of a phenyl group, for example, is known to increase electron delocalization, leading to a bathochromic (red) shift in the absorption wavelength. unesp.br The amino group also typically induces a red shift due to its electron-donating nature. unesp.br
In the absence of specific data for this compound, a hypothetical TD-DFT analysis would likely be performed using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)). researchgate.netredalyc.org Such a study would aim to elucidate the primary electronic transitions responsible for its UV-Vis absorption profile. It would be expected that the lowest energy transitions would involve the promotion of an electron from the HOMO, likely distributed across the quinoline and amino moieties, to the LUMO, which would have significant character on the phenyl and quinoline rings. The resulting data would typically be presented in a tabular format, detailing the calculated maximum absorption wavelengths (λmax), the corresponding excitation energies, the oscillator strengths (f), and the principal orbital contributions for each significant electronic transition.
Hypothetical Data Table Based on Related Systems:
While the following table is a hypothetical representation for this compound, it is structured based on typical data presented in TD-DFT studies of similar amino-phenyl-quinoline systems.
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | --- | --- | --- | HOMO → LUMO |
| S₀ → S₂ | --- | --- | --- | HOMO-1 → LUMO |
| S₀ → S₃ | --- | --- | --- | HOMO → LUMO+1 |
Note: The values in this table are placeholders and would need to be determined by performing actual TD-DFT calculations on this compound.
The insights gained from such computational work are invaluable for understanding the photophysical properties of the molecule and for designing new materials with tailored electronic and optical characteristics. However, to provide a definitive and scientifically accurate account for this compound, dedicated theoretical investigations are required.
Medicinal Chemistry and Structure Activity Relationship Sar of 2 Phenylquinolin 3 Amine Derivatives
Rational Design Principles for Bioactive 2-Phenylquinolin-3-amine Analogs
The design of novel this compound analogs is increasingly driven by computational and rational design strategies. These approaches aim to optimize potency, selectivity, and pharmacokinetic profiles by understanding and exploiting the molecular interactions between the ligand and its biological target.
In the absence of a known target structure, ligand-based pharmacophore modeling serves as a powerful tool for designing new bioactive molecules. This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity.
A notable application of this approach was in the design of 2-phenylquinoline (B181262) derivatives as efflux pump inhibitors (EPIs) for Staphylococcus aureus. acs.org Researchers developed a pharmacophore model based on a set of known active and inactive compounds. The resulting model, featuring aromatic, hydrophobic, and hydrogen bond acceptor features, successfully guided the synthesis of new 2-phenylquinoline analogs with potent EPI activity. acs.org Similarly, ligand-based modeling has been employed to design 2-phenylquinolin-4-amine (B1606699) derivatives as apoptosis inducers for cancer therapy. researchgate.net A 3D pharmacophore model was generated to identify key features for pro-apoptotic activity, leading to the synthesis of compounds that effectively induced caspase-3 activation and exhibited antiproliferative effects against cancer cell lines. researchgate.net These studies underscore the utility of pharmacophore modeling in rationally designing 2-phenylquinoline derivatives with specific biological functions.
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while preserving the key pharmacophoric features responsible for biological activity. biosolveit.denih.gov This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property. bhsai.org
A compelling example of scaffold hopping leading to a related 3-amine derivative began with isodaphnetin, a natural product inhibitor of dipeptidyl peptidase 4 (DPP-4). nih.gov Through a combination of target fishing and molecular similarity-based scaffold hopping, researchers rationally designed a series of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives. This strategic hop from the initial natural product scaffold to the benzochromen-3-amine core resulted in a remarkable 7400-fold increase in potency, yielding inhibitors with IC₅₀ values in the low nanomolar range. nih.gov This demonstrates how scaffold hopping can be a highly effective strategy for leveraging existing biological knowledge to generate new, potent, and structurally distinct lead compounds.
Structure-Activity Relationship (SAR) Elucidation
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the 2-phenylquinoline scaffold, extensive research has delineated the influence of various substituents on potency and selectivity, identified key structural motifs, and affirmed its status as a privileged structure.
The biological activity of 2-phenylquinoline derivatives can be profoundly modulated by the nature and position of substituents on both the quinoline (B57606) and phenyl rings.
In the context of antiviral activity against coronaviruses, including SARS-CoV-2, specific substitutions have been shown to be critical. nih.gov Key findings include:
C-2 Phenyl Group: A p-propoxyphenyl moiety at the C-2 position was identified as a beneficial feature for antiviral activity. nih.gov
C-4 Position: The introduction of an O-alkyl basic side chain at the C-4 position was crucial for tuning antiviral activity and cytotoxicity. nih.gov For instance, incorporating a 6,7-dimethoxytetrahydroisoquinoline group at this position yielded a compound with potent activity against the SARS-CoV-2 helicase (nsp13). nih.govacs.org
Quinoline Core: The presence of methoxy (B1213986) groups on the quinoline nucleus, particularly at the C-6 and C-7 positions, was found to be favorable. nih.gov
For anticancer applications, different substitution patterns are important. Studies on 2-phenylquinoline-4-amides as STAT3 inhibitors and other derivatives as antiproliferative agents have highlighted the importance of specific amide functionalities and substitutions on the quinoline core. derpharmachemica.com In the development of antagonists for immunostimulatory CpG-oligodeoxynucleotides, a primary alkylamino or arylamino group at the C-4 position was found to be essential for activity. acs.org
The following table summarizes the impact of various substituents on the biological activity of 2-phenylquinoline derivatives based on published research.
| Scaffold Position | Substituent | Observed Biological Effect | Target/Activity | Reference |
| C-2 (Phenyl Ring) | para-propoxy | Maintained low micromolar activity | Anti-SARS-CoV-2 | nih.gov |
| C-4 | O-alkyl basic side chain | Tuned antiviral activity and cytotoxicity | Anti-SARS-CoV-2 | nih.gov |
| C-4 | 6,7-Dimethoxytetrahydroisoquinoline | Potent activity against SARS-CoV-2 helicase | Anti-SARS-CoV-2 | acs.org |
| C-4 | Primary amino group | Essential for antagonist activity | CpG-oligodeoxynucleotides | acs.org |
| Quinoline Core | 6,7-Dimethoxy groups | Favorable for antiviral activity | Anti-SARS-CoV-2 | nih.gov |
| C-7 (Quinoline Core) | Halogens (-Br, -I) | Increased potency compared to -F, -Cl | Anti-Ebolavirus | nih.gov |
Across various biological targets, several key structural features of the 2-phenylquinoline scaffold have been identified as crucial for activity.
Planar Aromatic System: The inherent planarity of the quinoline ring system allows for effective π-π stacking interactions with biological targets such as DNA or aromatic residues in enzyme active sites. This is a recognized feature for DNA intercalating agents. acs.org
C-2 Phenyl Group: This group is a critical component, and its substitution pattern significantly impacts activity. It often occupies a hydrophobic pocket in the target protein, and modifications can enhance binding affinity and selectivity. nih.gov
Hydrogen Bonding Moieties: The introduction of groups capable of hydrogen bonding, such as the C-3 amine in this compound or other amino and hydroxyl groups at positions like C-4 or C-8, provides key interaction points with biological receptors. acs.org
Basic Side Chains: As seen in the anti-coronavirus derivatives, the addition of basic side chains, often at the C-4 position, can improve properties such as solubility and allow for ionic interactions with acidic residues in a target protein, enhancing potency. nih.gov
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. researchgate.net The quinoline ring system, and specifically the 2-phenylquinoline motif, is widely regarded as such a scaffold. derpharmachemica.comnih.gov
The 2-phenylquinoline core is present in compounds demonstrating a remarkable diversity of pharmacological effects, including:
Antiviral: Active against a broad spectrum of coronaviruses. nih.govacs.org
Anticancer: Derivatives have shown activity as STAT3 inhibitors, VEGFR-2 inhibitors, and general cytotoxic agents. derpharmachemica.com
Antibacterial: Active as efflux pump inhibitors in multidrug-resistant bacteria. acs.org
Immunomodulatory: Capable of antagonizing immunostimulatory DNA sequences. acs.org
The versatility of the 2-phenylquinoline scaffold stems from its rigid, planar structure which provides a solid anchor for presenting various functional groups in a defined three-dimensional space. The C-2 phenyl ring offers a large, modifiable surface for probing hydrophobic interactions, while other positions on the quinoline ring (such as C-3, C-4, and C-8) can be functionalized with amines, amides, or other groups to establish specific hydrogen bonds and ionic interactions, thereby tailoring the molecule's activity towards a specific target. nih.govderpharmachemica.comacs.org This inherent adaptability makes the 2-phenylquinoline scaffold a continuously fruitful starting point for the development of new therapeutic agents.
Advanced Research Applications of 2 Phenylquinolin 3 Amine in Chemical Science
Catalytic Applications in Organic Synthesis
The catalytic prowess of 2-Phenylquinolin-3-amine and its derivatives is a subject of growing interest, with applications spanning both organocatalysis and coordination chemistry.
Development as Organocatalysts and Ligands for Metal Complexes (e.g., Gold(III) Cyclometallated Complexes)
While the direct application of this compound as an organocatalyst is an area of ongoing research, the broader class of aminoquinolines has demonstrated significant potential. These compounds can act as Brønsted or Lewis bases, facilitating a variety of organic transformations. The presence of the amine group in the 3-position and the phenyl group in the 2-position of the quinoline (B57606) core in this compound offers a unique electronic and steric environment that could be harnessed for catalytic activity. For instance, 2-aminoquinazolin-4(3H)-one, a related heterocyclic amine, has been successfully employed as an organocatalyst for the synthesis of tertiary amines. nih.gov This suggests the potential for this compound to catalyze similar reactions.
In the realm of coordination chemistry, aminoquinoline derivatives are recognized as effective ligands for various transition metals. Although specific research on this compound as a ligand in Gold(III) cyclometallated complexes is not extensively documented, the foundational principles of coordination chemistry suggest its viability. Gold(III) complexes are known for their applications in catalysis and medicine. The nitrogen atoms of the quinoline ring and the amino group in this compound can act as coordination sites for the gold center, forming stable cyclometalated structures. These complexes could potentially exhibit unique catalytic activities, for example, in C-H activation or cross-coupling reactions. Research on cyclometalated gold(III) complexes with other C^N and C^N^N ligands has shown their potential as anti-cancer agents, highlighting a possible avenue for future investigation with this compound. researchgate.net
Applications in Asymmetric Catalysis
The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. Quinoline-based chiral ligands have been extensively used in asymmetric catalysis. researchgate.net While specific studies detailing the use of chiral derivatives of this compound in asymmetric catalysis are limited, research on the asymmetric hydrogenation of aromatic quinolin-3-amines provides a strong precedent for its potential. nih.gov In these reactions, the introduction of a chiral moiety to the quinolin-3-amine scaffold allows for the stereoselective reduction of the quinoline ring, leading to the formation of chiral exocyclic amines with high enantiomeric excess (ee). nih.gov
For example, the asymmetric hydrogenation of N-protected quinolin-3-amines has been achieved with high yields and enantioselectivities. The phenyl group at the 2-position in this compound could play a crucial role in influencing the stereochemical outcome of such reactions through steric and electronic interactions with the catalyst and substrate.
Table 1: Asymmetric Hydrogenation of Aromatic Quinolin-3-amines (Note: This table is illustrative of the potential application and does not represent data from this compound itself due to lack of specific literature.)
| Entry | Substrate | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-Phthaloyl-quinolin-3-amine | [Rh(cod)2]BF4 / Chiral Ligand | >95 | 94 | nih.gov |
| 2 | N-Acetyl-quinolin-3-amine | [Ir(cod)Cl]2 / Chiral Ligand | 90 | 88 | N/A |
| 3 | N-Benzoyl-quinolin-3-amine | Ru(OAc)2 / Chiral Ligand | 92 | 91 | N/A |
This table is a hypothetical representation to illustrate the potential of this compound derivatives in asymmetric catalysis based on existing research on related compounds.
Role in Materials Science as Molecular Building Blocks
The rigid and planar structure of the quinoline core, combined with the functionalizability of the amino and phenyl groups, makes this compound an attractive molecular building block for the synthesis of advanced materials. While specific polymers or materials solely based on this compound are not widely reported, the incorporation of quinoline derivatives into polymer backbones is a known strategy to impart desirable thermal, optical, and electronic properties.
For instance, polyphenylquinoxalines containing silarylene units have been synthesized and shown to possess high thermal stability, good solubility, and excellent film-forming capabilities. researchgate.net The introduction of the this compound moiety into such polymer chains could further enhance these properties. The amino group provides a reactive site for polymerization reactions, such as polycondensation or polyaddition, allowing for the creation of a variety of polymer architectures. The phenylquinoline unit can contribute to the polymer's thermal stability and fluorescence properties.
Furthermore, supramolecular coordination polymers have been synthesized using 1H-pyrazolo[3,4-b]pyridin-3-amine, a structurally related compound, demonstrating the ability of such amino-heterocycles to form extended networks with metal ions. nih.govmdpi.com This suggests that this compound could be utilized to construct novel coordination polymers with potential applications in gas storage, catalysis, and sensing.
Utility as Fluorescent Probes and Sensitive Labeling Agents
The inherent fluorescence of the quinoline scaffold has led to the development of numerous quinoline-based fluorescent probes for various applications.
Applications in Biological Imaging and Sensing (e.g., Glycan Labeling)
Quinoline derivatives are widely explored as fluorescent probes for bio-imaging due to their favorable photophysical properties. researchgate.net While direct applications of this compound in biological imaging are still emerging, related compounds have shown significant promise. For example, 8-amidoquinoline derivatives have been developed as fluorescent sensors for the determination of zinc ions in biological systems. mdpi.com A pyrroloquinoline-derivative-based fluorescent probe has been successfully used for the selective detection and cell imaging of lysine. nih.gov
In the context of glycan labeling, fluorescent tags are crucial for the sensitive detection and analysis of carbohydrates. Reductive amination is a common method for labeling glycans, where a primary amine-containing fluorophore reacts with the reducing end of a glycan. nih.gov While commonly used labels include 2-aminobenzamide (B116534) (2-AB) and anthranilic acid (2-AA), the amino group of this compound makes it a potential candidate for such applications. A glycan-labeling method using a 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid (3-AQ/CHCA) liquid matrix has been developed for highly sensitive detection by mass spectrometry, demonstrating the utility of the aminoquinoline core in glycan analysis. nih.gov The phenyl substitution in this compound could potentially modulate the photophysical properties of the resulting labeled glycan, offering advantages in terms of quantum yield or Stokes shift.
Design Considerations for Specific Sensing Probes
The design of a fluorescent probe based on this compound for a specific analyte requires careful consideration of several factors to achieve high sensitivity and selectivity. The fundamental principle often involves modulating the photophysical properties of the fluorophore upon binding to the target analyte. nih.gov
Key design strategies include:
Receptor Unit: The amino group or the quinoline nitrogen can be modified to incorporate a specific receptor unit that selectively binds to the target analyte. This could be a chelating group for metal ions or a reactive group for a specific biomolecule.
Signaling Mechanism: The interaction between the receptor and the analyte should induce a change in the fluorescence of the 2-phenylquinoline (B181262) core. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). For instance, in a PET-based sensor, the binding of the analyte to the receptor can suppress the quenching of the fluorophore, leading to a "turn-on" fluorescence response.
Solubility and Biocompatibility: For applications in biological systems, the probe must be soluble in aqueous media and exhibit low cytotoxicity. The this compound scaffold can be functionalized with hydrophilic groups to enhance water solubility.
Photophysical Properties: The probe should ideally have a high fluorescence quantum yield, a large Stokes shift to minimize self-quenching, and excitation/emission wavelengths in the visible or near-infrared region to reduce background fluorescence from biological samples. The phenyl group at the 2-position can be substituted with electron-donating or electron-withdrawing groups to tune these properties.
By systematically modifying the structure of this compound based on these principles, it is possible to develop highly specific and sensitive fluorescent probes for a wide range of analytical and diagnostic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Phenylquinolin-3-amine and its derivatives?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Quinoline ring formation : Cyclization of substituted anilines with carbonyl compounds under acidic or thermal conditions.
- Functionalization : Introduction of phenyl and amine groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Optimization : Reaction conditions (temperature, solvent polarity, pH) significantly influence yield. For example, microwave-assisted synthesis reduces reaction time for intermediates .
- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, column chromatography for purification, and mass spectrometry (MS) for molecular weight confirmation.
Q. Which spectroscopic methods are used to characterize this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, confirming substituent positions. For example, aromatic protons in quinoline cores appear as distinct multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns confirm structural integrity.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm) .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Antimicrobial Screening : Derivatives are tested against Gram-positive/negative bacteria via agar diffusion assays. Minimum inhibitory concentration (MIC) values quantify potency .
- Anticancer Assays : Cell viability studies (e.g., MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) identify growth inhibition. For example, trifluoromethyl-substituted analogs show enhanced cytotoxicity due to electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?
- Condition Screening : Use design of experiments (DoE) to test solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst loading (e.g., Pd catalysts for coupling reactions).
- Microwave Assistance : Reduces reaction time by 50–70% for intermediates like Schiff bases, improving overall yield .
- Byproduct Management : Introduce scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
Q. What strategies exist for resolving contradictory bioactivity data in quinoline-based compound studies?
- Meta-Analysis : Quantify heterogeneity across studies using Higgins’ statistic to determine if variability arises from methodological differences (e.g., assay protocols) or biological factors .
- Dose-Response Reevaluation : Re-test compounds across broader concentration ranges to identify non-linear effects.
- Structural Reanalysis : Verify compound purity (via HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .
Q. How can computational methods predict the synthetic feasibility of novel this compound derivatives?
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose viable pathways by fragmenting target molecules into known precursors.
- DFT Calculations : Predict thermodynamic feasibility of intermediates (e.g., transition state energies for cyclization steps) .
- Machine Learning : Train models on reaction databases to forecast optimal catalysts/solvents for novel substitutions .
Q. What methodologies are employed in structure-activity relationship (SAR) studies of this compound derivatives?
- Substituent Variation : Systematically modify groups (e.g., electron-donating -OCH vs. electron-withdrawing -CF) and test bioactivity.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .
- Pharmacophore Mapping : Identify critical functional groups (e.g., amine position) for activity using software like Schrödinger’s Phase .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
